molecular formula C7H4BrN3O2 B14033504 3-Bromoimidazo[1,2-b]pyridazine-6-carboxylic acid

3-Bromoimidazo[1,2-b]pyridazine-6-carboxylic acid

Cat. No.: B14033504
M. Wt: 242.03 g/mol
InChI Key: LAMFJHBKWAELPN-UHFFFAOYSA-N
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Description

3-Bromoimidazo[1,2-b]pyridazine-6-carboxylic acid is a heterocyclic compound that features a bromine atom at the 3-position and a carboxylic acid group at the 6-position of the imidazo[1,2-b]pyridazine core. This compound is of significant interest in medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities .

Properties

Molecular Formula

C7H4BrN3O2

Molecular Weight

242.03 g/mol

IUPAC Name

3-bromoimidazo[1,2-b]pyridazine-6-carboxylic acid

InChI

InChI=1S/C7H4BrN3O2/c8-5-3-9-6-2-1-4(7(12)13)10-11(5)6/h1-3H,(H,12,13)

InChI Key

LAMFJHBKWAELPN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=C(N2N=C1C(=O)O)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromoimidazo[1,2-b]pyridazine-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of α-bromoketones with 2-aminopyridines, followed by cyclization and bromination steps . The reaction conditions often include the use of solvents like ethyl acetate and reagents such as tert-butyl hydroperoxide (TBHP) for the bromination step .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-Bromoimidazo[1,2-b]pyridazine-6-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-b]pyridazine derivatives .

Scientific Research Applications

3-Bromoimidazo[1,2-b]pyridazine-6-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromoimidazo[1,2-b]pyridazine-6-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and carboxylic acid group play crucial roles in its binding affinity and reactivity. The compound can inhibit certain enzymes or interact with DNA, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromoimidazo[1,2-a]pyridine-6-carboxylic acid
  • 3-Bromo-6-chloroimidazo[1,2-b]pyridazine

Uniqueness

3-Bromoimidazo[1,2-b]pyridazine-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various applications .

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